molecular formula C14H16N8 B2672543 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-65-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2672543
CAS No.: 2201249-65-0
M. Wt: 296.338
InChI Key: GIACFMJRZCMMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates several privileged pharmacophores, including a [1,2,4]triazolo[4,3-b]pyridazine core and an azetidine ring, which are frequently employed in the design of biologically active molecules. The triazole and pyridazine heterocycles are isoelectronic with purine bases, allowing this compound and its derivatives to be investigated as potential purine surrogates for targeting enzyme active sites, such as those in kinases . Compounds featuring the 1,2,4-triazole moiety have demonstrated a wide spectrum of significant biological activities in scientific literature, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The structural complexity of this reagent suggests its primary value as a key intermediate or a final scaffold in drug discovery programs. Researchers can utilize it in lead optimization to explore structure-activity relationships (SAR), particularly in developing inhibitors for various disease targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-17-18-12-4-5-13(19-22(10)12)21-8-11(9-21)20(2)14-15-6-3-7-16-14/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACFMJRZCMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Azetidine ring formation: This step may involve the reaction of a suitable azetidine precursor with the triazolopyridazine intermediate.

    Pyrimidine ring attachment: The final step involves coupling the azetidine-triazolopyridazine intermediate with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazolo-pyridazine structure. Research indicates that derivatives of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine exhibit notable activity against a range of bacteria and fungi.

Case Study:
A study evaluated several derivatives for their antibacterial and antifungal activities. The results showed that certain compounds had Minimum Inhibitory Concentrations (MICs) significantly lower than that of standard antibiotics, suggesting they could serve as promising candidates for new antimicrobial agents .

Anti-Tubercular Agents

The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Research Findings:
In a study focused on synthesizing novel anti-tubercular agents, derivatives similar to this compound were designed and tested. Some exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . This highlights the compound's potential in developing effective treatments for tuberculosis.

Kinase Inhibition

The compound may also play a role in inhibiting specific kinases involved in cancer progression.

Insights from Research:
Studies have shown that compounds with similar scaffolds can act as kinase inhibitors, which are crucial for regulating cellular processes involved in cancer . The ability to inhibit these kinases could position this compound as a candidate for cancer therapy.

Neuroprotective Effects

Emerging research suggests that triazolo-pyridazine derivatives may exhibit neuroprotective effects.

Evidence:
Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of this compound.

Research Approach:
SAR studies have been conducted on various derivatives to identify key functional groups that enhance biological activity while minimizing toxicity. These studies are essential for guiding the design of more potent analogs .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

N-Methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

  • Structure : Replaces the azetidine-pyrimidine moiety with an aniline group.
  • Key Differences: The absence of the azetidine ring reduces steric strain but may compromise binding affinity in target proteins.

N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

  • Structure : Substitutes azetidine with a piperidine ring and introduces a trifluoromethyl group on the pyrimidine.
  • Key Differences : The 6-membered piperidine ring offers greater conformational flexibility compared to azetidine. The electron-withdrawing CF₃ group may improve metabolic stability and lipophilicity .
  • Biological Relevance : Trifluoromethyl groups are common in drug design for enhancing bioavailability and target engagement .

Substituent Variations: Amine Functionalization

6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9)

  • Structure : Features a pyridin-4-yl ethylamine substituent.
  • Key Differences : The extended alkyl chain and pyridine moiety may enhance solubility and metal-coordination capabilities. Preliminary biological data (e.g., NMR and melting point) suggest stable crystalline forms, which could aid in formulation .
  • Synthesis : Prepared via General Method C (), achieving 72% yield with potassium carbonate in DMF at 105°C .

N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3)

  • Structure : Incorporates a 4-chlorophenethyl group.

Heterocyclic Systems Beyond Triazolopyridazine

Quinazoline Derivatives ()

  • Examples: 7n and 7o feature quinazoline cores with aminopyridyl substituents.
  • Yields (~75–80%) and ESI-MS data align with triazolopyridazine synthesis efficiency .

Pyrazole Derivatives ()

  • Example : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine.
  • Comparison : Pyrazole cores are less electron-deficient than triazolopyridazines, altering reactivity and binding modes. The cyclopropyl group may enhance rigidity and membrane permeability .

Biological Activity

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H17N7OSC_{18}H_{17}N_7OS with a molecular weight of 379.4 g/mol. The structure features a pyrimidine ring linked to an azetidine moiety and a triazole derivative, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC18H17N7OS
Molecular Weight379.4 g/mol
CAS Number2197501-51-0

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic pathway often includes the formation of the triazole ring followed by the introduction of the azetidine and pyrimidine components.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that compounds featuring the triazolo structure showed activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may possess similar antimicrobial efficacy.

Anti-inflammatory Properties

Another aspect of biological activity is anti-inflammatory potential. Compounds containing triazole and pyrimidine rings have been evaluated for their anti-inflammatory effects. A related study found that certain derivatives exhibited significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on related compounds showed low toxicity towards human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for further development .

Case Study 1: Antitubercular Activity

In one study focused on synthesizing novel antitubercular agents, several derivatives were tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, suggesting that modifications similar to those in this compound could enhance antitubercular efficacy .

Case Study 2: Docking Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated potential interactions with enzymes involved in inflammatory pathways, supporting its role as an anti-inflammatory agent .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis of triazolo-pyridazine derivatives typically involves sequential reactions, such as cyclization, cross-coupling, and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitrogen-containing heterocycles .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps, while copper catalysts aid in azide-alkyne cycloadditions .
  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) ensure >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing intermediates and the final compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry of triazole-pyridazine fusion and confirms methyl/azetidine substituents. Aromatic proton splitting patterns resolve positional isomerism .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing C₁₈H₂₂N₈O from isobaric structures) .
  • X-ray crystallography : Resolves ambiguity in azetidine ring conformation and triazole-pyridazine planarity, as demonstrated in related structures .

Basic: How is initial biological activity screened for this compound in kinase inhibition studies?

  • In vitro kinase assays : Use recombinant kinases (e.g., c-Met, Pim-1) with ATP-competitive binding assays (IC₅₀ determination via fluorescence polarization).
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects. Structural analogs show dual inhibition of c-Met and Pim-1 kinases at nM ranges .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, noting EC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance kinase selectivity?

Substituent Effect on c-Met Inhibition Reference
3-Methyl group on triazole↑ Binding affinity (ΔIC₅₀ = 12 nM → 4 nM)
Azetidine ring sizeSmaller rings (e.g., 3-membered) reduce off-target kinase binding
Pyrimidine N-methylationImproves metabolic stability but may reduce solubility
Methodology : Systematically vary substituents using parallel synthesis, then validate via molecular docking (e.g., AutoDock Vina) against kinase crystal structures .

Advanced: How can contradictory data in synthetic yields between labs be resolved?

Discrepancies often arise from:

  • Trace moisture : Azetidine intermediates hydrolyze rapidly; use anhydrous solvents and glove-box techniques .
  • Catalyst deactivation : Pd catalysts degrade with excess halides; pre-purify starting materials via ion exchange .
  • Reaction monitoring : Use LC-MS to detect low-abundance intermediates and adjust stoichiometry dynamically .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Physicochemical optimization : Improve solubility (logP < 3) via PEGylation or salt formation (e.g., hydrochloride) to enhance bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 liabilities; introduce electron-withdrawing groups to block oxidation .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug concentration) .

Advanced: How do advanced spectroscopic techniques resolve tautomeric ambiguity in the triazolo-pyridazine core?

  • Dynamic NMR : Observe temperature-dependent chemical shifts to identify tautomeric equilibria (e.g., ¹H NMR at 233–313 K) .
  • Solid-state NMR : Differentiates tautomers via ¹⁵N chemical shifts in crystalline vs. amorphous forms .
  • IR spectroscopy : N-H stretching frequencies (3200–3400 cm⁻¹) confirm protonation states .

Advanced: What computational methods predict kinase selectivity profiles?

  • Molecular dynamics simulations : Simulate binding pocket flexibility (e.g., c-Met vs. VEGFR2) to prioritize modifications .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes; validated against experimental IC₅₀ data with <1 kcal/mol error .
  • Pharmacophore modeling : Map essential hydrogen-bond acceptors/donors using kinase co-crystal structures (e.g., PDB: 3LQ8) .

Advanced: How can solubility be improved without compromising target affinity?

  • Prodrug strategies : Introduce phosphate esters or amino acid conjugates cleaved in vivo .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to form stable salts .
  • Fragment-based design : Replace hydrophobic groups (e.g., methyl) with polar isosteres (e.g., trifluoromethyl) .

Advanced: What protocols assess compound stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Photostability testing : Use ICH Q1B guidelines (1.2 million lux-hours) to identify light-sensitive moieties (e.g., pyridazine ring) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for long-term storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.